molecular formula C7H7Cl2NO B11716190 6-Chloro-3-(chloromethyl)-2-methoxypyridine

6-Chloro-3-(chloromethyl)-2-methoxypyridine

Cat. No.: B11716190
M. Wt: 192.04 g/mol
InChI Key: DCGYGFYDTKBASY-UHFFFAOYSA-N
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Description

6-Chloro-3-(chloromethyl)-2-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of chlorine and methoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(chloromethyl)-2-methoxypyridine typically involves the chlorination of 2-methoxypyridine followed by the introduction of a chloromethyl group. One common method involves the reaction of 2-methoxypyridine with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by the reaction with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(chloromethyl)-2-methoxypyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of dechlorinated pyridines or modified pyridine rings.

Scientific Research Applications

6-Chloro-3-(chloromethyl)-2-methoxypyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(chloromethyl)-2-methoxypyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-(chloromethyl)-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of chlorine and methoxy groups makes it a versatile intermediate for various synthetic applications.

Properties

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

6-chloro-3-(chloromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3

InChI Key

DCGYGFYDTKBASY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)Cl)CCl

Origin of Product

United States

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